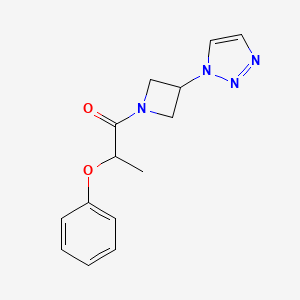

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

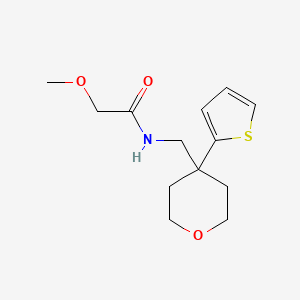

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one, also known as TAZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Triazole Derivatives in Drug Development

Triazoles, including structures similar to "1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one," have been extensively studied for their pharmacological applications. Triazole derivatives exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their versatility in drug development is attributed to the triazole core, which allows for structural variations that can target different biological pathways (Ferreira et al., 2013).

Advances in Synthesis Techniques

The synthesis of 1,4-disubstituted 1,2,3-triazoles, closely related to the compound , has seen significant advancements through the use of copper(I) catalyzed regioselective synthesis. This method, part of click chemistry, has facilitated the development of new drugs by providing an efficient, high-yield approach to creating triazole derivatives with broad biological activities (Kaushik et al., 2019).

Eco-Friendly Synthesis and Applications

The eco-friendly synthesis of 1,2,3-triazoles, utilizing methodologies such as microwave irradiation and water as a solvent, has not only made the production process more sustainable but also opened up applications in drug development with reduced environmental impact. These greener synthesis routes underscore the commitment to sustainable chemistry while maintaining the efficacy of triazole derivatives in biological applications (de Souza et al., 2019).

Corrosion Inhibition

Beyond pharmacological uses, 1,2,3-triazole derivatives have been identified as potent corrosion inhibitors for metals and alloys. The 1,4-disubstituted variants, by virtue of their chemical structure, offer protection against corrosion in aggressive media, making them valuable in industrial applications to extend the lifespan of metal components (Hrimla et al., 2021).

Mecanismo De Acción

Target of action

The compound contains a 1,2,3-triazole ring, which is a common feature in many bioactive compounds . The 1,2,3-triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and other interactions .

Mode of action

The mode of action of 1,2,3-triazole-containing compounds can vary widely depending on their structure and the specific biological target they interact with. For example, some 1,2,3-triazole compounds have been found to inhibit key enzymes in fungal cells, leading to antifungal activity .

Biochemical pathways

1,2,3-triazole compounds can potentially affect a wide range of biochemical pathways due to their ability to interact with various biological targets .

Pharmacokinetics

1,2,3-triazole compounds are generally known for their good stability and bioavailability .

Result of action

Based on the antifungal activity of some 1,2,3-triazole compounds, it could potentially lead to the disruption of key cellular processes in fungal cells .

Propiedades

IUPAC Name |

2-phenoxy-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-11(20-13-5-3-2-4-6-13)14(19)17-9-12(10-17)18-8-7-15-16-18/h2-8,11-12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXNIEIMQWMVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)N2C=CN=N2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2705960.png)

![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)

![Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2705963.png)

![N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide](/img/structure/B2705964.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2705965.png)

![2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2705970.png)

![N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2705971.png)

![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2705978.png)

![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)